N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c1-8(21)16-9-4-3-5-10(6-9)17-12-11-13(15-7-14-12)20(2)19-18-11/h3-7H,1-2H3,(H,16,21)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBODMOPUYLSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as sodium methoxide in butanol . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit tumor growth in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis.
- Case Study Example : A study on triazolo-pyrimidine derivatives indicated significant growth inhibition against several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The percent growth inhibition (PGI) ranged from 50% to 90% depending on the specific derivative and concentration used .
Antimicrobial Activity
The compound's structural characteristics may also render it effective against various microbial pathogens. Preliminary data suggests that compounds containing the triazolo moiety can exhibit antibacterial and antifungal activities.
- Case Study Example : A related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) indicating potential for further development as an antimicrobial agent .
Neurological Applications
Given the increasing interest in compounds that affect neurotransmitter systems, N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide may hold promise in treating neurological disorders such as depression or anxiety through modulation of serotonin receptors.
Research Findings and Insights
Recent studies focusing on similar compounds have provided insights into their pharmacokinetics and bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are critical for understanding how these compounds behave in biological systems.
| Property | Value |
|---|---|
| Solubility | Varies by solvent |
| Stability | Moderate under standard conditions |
| Bioavailability | Requires further study |
Mechanism of Action
The mechanism of action of N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazolo[4,5-d]Pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substituents influencing physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Methyl vs. Ethyl Groups : The target compound’s 3-methyl group may offer metabolic stability compared to bulkier ethyl or benzyl substituents (e.g., in ).
- Sulfur-Containing Substituents : Propylthio or thioether linkages (e.g., ) enhance electronic effects but may reduce solubility.
- Piperazine/Acrylamide Modifications : Piperazine () or acrylamide () side chains improve water solubility and target engagement.
Insights :
Pharmacological and Physicochemical Properties
Melting Points and Solubility:
Biological Activity
N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 360.412 g/mol
- CAS Number : 606108-35-4
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 360.412 g/mol |
| LogP | 3.27170 |
| PSA | 77.75000 |
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Studies have shown that compounds with a triazolo-pyrimidine core exhibit significant inhibitory effects on various cancer cell lines.
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. In particular, the compound has been evaluated for its effects on Polo-like Kinase 1 (Plk1), a critical regulator of cell division.
Case Study: Inhibition of Plk1
In a study examining the SAR of related compounds, it was found that modifications to the phenyl ring and amide group significantly enhanced binding affinity to Plk1. The IC values for several derivatives were reported, demonstrating that certain substitutions could improve anticancer efficacy (Table 2).
Table 2: Inhibitory Activity Against Plk1
| Compound ID | IC (µM) | Structural Modifications |
|---|---|---|
| Compound A | 0.5 | 4-Methoxy substitution on the phenyl ring |
| Compound B | 0.8 | N-(3-Aminopropyl) substitution |
| Compound C | 0.2 | Fluorine substitution at Zone 1 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : The compound inhibits kinases such as Plk1 and potentially others involved in the cell cycle.
- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells.
Q & A
Q. What are the recommended synthetic methodologies for N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide in academic research?
- Methodological Answer : The synthesis involves multi-step organic reactions, including triazole ring formation and amide coupling. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states to guide experimental design, reducing trial-and-error approaches . Statistical Design of Experiments (DoE) is recommended to optimize reaction parameters (e.g., temperature, solvent, catalyst loading) and minimize experimental runs while ensuring reproducibility .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H/¹³C NMR for substituent analysis), and X-ray crystallography for absolute configuration determination. Cross-validate results with canonical SMILES/InChI descriptors from authoritative databases .
Q. What safety protocols should be prioritized when handling intermediates during synthesis?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams before lab work . Consult Safety Data Sheets (SDS) for hazard-specific precautions (e.g., PPE for toxic intermediates) and implement engineering controls (fume hoods) for volatile reagents .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity for this compound’s synthesis?
- Methodological Answer : Apply a feedback loop integrating computational prediction (e.g., transition state modeling) with experimental validation. For example, ICReDD’s approach uses quantum mechanics/molecular mechanics (QM/MM) simulations to identify energy barriers and refine conditions (e.g., solvent polarity, base strength) . Pair this with DoE to statistically isolate critical factors (e.g., reaction time, stoichiometry) .
Q. How should contradictory biological activity data be analyzed for this compound in different assays?
- Methodological Answer : Conduct comparative studies using standardized assay conditions (e.g., cell lines, incubation times). Apply multivariate analysis to identify confounding variables (e.g., solvent effects, metabolite interference). Replicate experiments with orthogonal techniques (e.g., SPR vs. fluorescence polarization) to validate binding affinities .
Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding modes to target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Combine with free-energy perturbation (FEP) calculations to quantify binding energies and guide structural modifications .
Data Management and Validation
Q. How can researchers address discrepancies in physicochemical property measurements (e.g., solubility, logP)?
Q. What strategies ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR for reaction progress). Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) and control raw material variability .
Experimental Design and Training
Q. How can early-career researchers design robust experiments for studying this compound’s mechanism of action?
Q. What collaborative frameworks exist for interdisciplinary studies involving this compound?
- Methodological Answer :
Engage with initiatives like the Contested Territories Network, which promotes cross-disciplinary methodologies (e.g., combining chemical synthesis with territorial dispute analysis). Participate in research fairs to exchange innovative strategies for data collection and interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
